molecular formula C8H10BClO3 B1652139 (4-Chloro-2-methoxy-5-methylphenyl)boronic acid CAS No. 1393536-51-0

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid

Cat. No.: B1652139
CAS No.: 1393536-51-0
M. Wt: 200.43
InChI Key: GYJWZOHHZXKPPQ-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, methoxy, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physical and chemical properties, such as its molecular weight and structure , can influence its pharmacokinetic behavior.

Result of Action

As a reagent in the suzuki–miyaura cross-coupling reaction , it contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The success of the suzuki–miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

The role of (4-Chloro-2-methoxy-5-methylphenyl)boronic acid in biochemical reactions is not well-documented in the literature. Boronic acids are generally known to interact with various enzymes and proteins. They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Molecular Mechanism

It is known that boronic acids can participate in electronically divergent processes with a metal catalyst during Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxy-5-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Derivatives: Formed via nucleophilic substitution of the chloro group.

Scientific Research Applications

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid is unique due to the presence of the chloro, methoxy, and methyl groups on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(4-chloro-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJWZOHHZXKPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233093
Record name B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393536-51-0
Record name B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393536-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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